molecular formula C15H29N3O2 B13638197 Tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate

Tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B13638197
M. Wt: 283.41 g/mol
InChI Key: VMJLXRGXHQXNRV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a piperazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-methylpiperazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions may include specific temperatures and pressures to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and standardized protocols. The process may include multiple steps, such as purification and quality control, to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as its interaction with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both piperidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 3-(2-methylpiperazin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-12-10-16-7-9-18(12)13-6-5-8-17(11-13)14(19)20-15(2,3)4/h12-13,16H,5-11H2,1-4H3

InChI Key

VMJLXRGXHQXNRV-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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